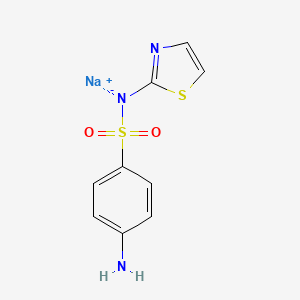

4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium

Description

Historical Context of Sulfonamide Antibiotics in Antimicrobial Research

The advent of sulfonamide drugs represents a pivotal moment in the history of medicine, marking the dawn of the antibiotic era. wikipedia.org These synthetic antimicrobial agents were the first to be used systemically and effectively against a wide spectrum of bacterial infections, paving the way for the antibiotic revolution. wikipedia.orgbiologydiscussion.com

The journey began in the 1930s in the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for their potential therapeutic properties. wikipedia.org His research led to the discovery of the antibacterial effects of a sulfonamide-containing dye named Prontosil. wikipedia.orgopenaccesspub.org In 1935, Domagk demonstrated that Prontosil could protect mice from lethal streptococcal infections, a groundbreaking achievement for which he was awarded the Nobel Prize in Medicine in 1939. biologydiscussion.comyoutube.comnih.gov A dramatic early success of this discovery was the successful treatment of Domagk's own daughter for a severe streptococcal infection. biologydiscussion.comopenaccesspub.org

Subsequent research in 1936 by Ernest Fourneau at the Pasteur Institute revealed that Prontosil was, in fact, a prodrug. openaccesspub.org It is metabolized in the body to its active form, sulfanilamide (B372717), which is responsible for the antibacterial effect. openaccesspub.orgyoutube.com This discovery of sulfanilamide as the active agent triggered a wave of synthetic modifications to its structure, leading to the development of a multitude of more effective and less toxic sulfonamide derivatives. openaccesspub.orgnih.gov This period saw the introduction of key compounds such as sulfapyridine (B1682706) in 1938 for treating pneumonia and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org

Sulfathiazole (B1682510), discovered in 1939, quickly became a prominent member of this new class of drugs. openaccesspub.orgnih.gov Due to their broad-spectrum efficacy and availability before the mass production of penicillin, sulfa drugs, including sulfathiazole, were used extensively during World War II to treat wound infections in soldiers, significantly reducing mortality. openaccesspub.orgyoutube.com The mechanism of action for sulfonamides was identified as competitive inhibition of the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgbiologydiscussion.comtoku-e.com Since human cells obtain folic acid from their diet, this pathway is selectively toxic to susceptible microorganisms. biologydiscussion.com

The introduction of sulfonamides had a profound impact on public health, leading to significant reductions in mortality rates for diseases like pneumonia and scarlet fever in the late 1930s and early 1940s. wikipedia.org Their discovery not only provided the first effective chemotherapeutic agents against systemic bacterial infections but also laid the foundation for modern drug screening and development methodologies. biologydiscussion.comyoutube.com

| Year | Discovery/Event | Key Figure/Institution | Significance |

|---|---|---|---|

| 1932 | Experiments with Prontosil begin. wikipedia.org | Bayer AG Laboratories | Initiated the research that led to the first commercial sulfonamide. |

| 1935 | Discovery of Prontosil's antibacterial action. biologydiscussion.comyoutube.com | Gerhard Domagk | Demonstrated the first effective systemic antibacterial chemotherapy. biologydiscussion.comyoutube.com |

| 1936 | Identification of sulfanilamide as the active metabolite of Prontosil. openaccesspub.org | Ernest Fourneau | Enabled the targeted synthesis of more potent sulfonamide derivatives. openaccesspub.org |

| 1938 | Introduction of sulfapyridine. openaccesspub.org | N/A | Provided an effective treatment against pneumonia. openaccesspub.org |

| 1939 | Discovery of sulfathiazole. nih.gov | N/A | Became a widely used antibiotic, especially during World War II. openaccesspub.org |

Significance as a Model Compound in Chemical and Biological Investigations

Beyond its historical role as an antimicrobial agent, sulfathiazole and its sodium salt have enduring significance in academic research as a model compound for a variety of chemical and biological studies. nih.govsigmaaldrich.com Its specific physicochemical properties have made it an ideal candidate for investigating fundamental scientific principles.

In the field of pharmaceutical sciences, sulfathiazole is renowned for its polymorphism—the ability to exist in multiple crystalline forms. nih.gov At least five different polymorphs of sulfathiazole have been identified, each possessing distinct physical properties. nih.gov This complexity makes it an excellent model for studying crystallization processes, polymorph screening, and the impact of crystalline form on drug properties. nih.gov Research in this area is crucial for drug development, as different polymorphs can affect a drug's stability and dissolution rate. nih.gov

Sulfathiazole sodium is also utilized in studies of drug formulation and release mechanisms. For instance, it has been used as a model drug to investigate diffusion from oil-in-water emulsions across semipermeable membranes, providing insights into the behavior of drugs in complex delivery systems. nih.gov Its low aqueous solubility has prompted research into methods to enhance its dissolution, such as forming interaction products with materials like montmorillonite (B579905) clay, which has been shown to increase its solubility significantly. nih.gov

In the realm of analytical and environmental chemistry, sulfathiazole sodium serves as a subject for studying endocrine-disrupting effects. Research has shown that it can act as an endocrine disruptor by targeting the steroidogenic pathway. medchemexpress.com Specifically, it has been observed to enhance the activity of the enzyme aromatase (CYP19) and increase the expression of steroidogenesis-related genes in human adrenal cancer cell lines (H295R). medchemexpress.com

Furthermore, sulfathiazole sodium has been investigated for its properties as a corrosion inhibitor. medchemexpress.com Studies have demonstrated its ability to effectively inhibit the corrosion of copper in chloride-containing solutions through adsorption onto the metal surface, showcasing its potential application in materials science. medchemexpress.com In microbiology, it is still used in laboratory settings, often added to animal diets to inhibit folate synthesis by gut bacteria, thereby allowing for controlled studies of folate metabolism. toku-e.comsigmaaldrich.com

| Area of Investigation | Specific Use | Key Finding |

|---|---|---|

| Pharmaceutical Polymorphism | Model compound for studying crystallization. nih.gov | Sulfathiazole exists in at least five different polymorphic forms, making it ideal for process analytical technology studies. nih.govnih.gov |

| Drug Formulation | Investigating drug release from emulsions and solubility enhancement. nih.govnih.gov | Interaction with montmorillonite clay can increase the aqueous solubility of sulfathiazole by 220%. nih.gov |

| Endocrine Disruption | Model endocrine disruptor targeting steroidogenesis. medchemexpress.com | Increases the production of 17-estradiol (E2) and enhances aromatase (CYP19) activity in H295R cells. medchemexpress.com |

| Materials Science | Cathodic corrosion inhibitor for copper. medchemexpress.com | Effectively inhibits copper corrosion in chloride solutions via chemical and physical adsorption. medchemexpress.com |

| Microbiological Research | Inhibitor of folate formation by gut bacteria in animal models. sigmaaldrich.com | Allows for controlled studies on dietary folate by eliminating the contribution from gut microflora. sigmaaldrich.com |

Properties

CAS No. |

144-74-1 |

|---|---|

Molecular Formula |

C9H9N3NaO2S2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

sodium (4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

InChI Key |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

Other CAS No. |

144-74-1 |

Pictograms |

Irritant |

Related CAS |

72-14-0 (Parent) |

Synonyms |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

Origin of Product |

United States |

Elucidation of Molecular and Biochemical Mechanisms of Action

Inhibition of Dihydrofolate Synthesis Pathway in Prokaryotic Systems

The primary mechanism of action for sulfathiazole (B1682510) involves the targeted disruption of the folic acid synthesis pathway in bacteria. patsnap.compatsnap.com Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize this crucial vitamin de novo, making the pathway an ideal target for selective toxicity. patsnap.compatsnap.comwikipedia.org Sulfathiazole specifically interferes with the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a critical step in the formation of dihydrofolic acid, a direct precursor to the biologically active tetrahydrofolic acid. wikipedia.orgpatsnap.commcmaster.ca The inhibition of this enzymatic step halts the production of DNA and RNA, thereby arresting bacterial growth and replication. patsnap.compatsnap.com

Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.comwikipedia.orgpatsnap.com This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.gov As a competitive inhibitor, sulfathiazole vies with the natural substrate, PABA, for binding at the enzyme's active site. patsnap.compatsnap.com By binding to DHPS, sulfathiazole obstructs the normal enzymatic reaction, effectively blocking the synthesis of dihydropteroate. patsnap.compatsnap.com This blockade is a critical disruption in the folate pathway, leading to a deficiency of the essential downstream products required for bacterial cell division and survival. patsnap.comresearchgate.net

The basis for sulfathiazole's competitive inhibition of DHPS lies in its remarkable structural similarity to para-aminobenzoic acid (PABA). patsnap.comresearchgate.netnih.gov Sulfathiazole is considered a structural analog of PABA, possessing a similar molecular conformation that allows it to fit into the PABA-binding pocket of the DHPS enzyme. patsnap.compatsnap.comresearchgate.net This molecular mimicry enables sulfathiazole to effectively compete with and displace PABA from the enzyme's active site. patsnap.comresearchgate.net The key difference lies in the sulfonamide group of sulfathiazole replacing the carboxyl group of PABA, which ultimately leads to the disruption of the synthesis process.

Table 1: Comparison of Sulfathiazole and Para-aminobenzoic Acid (PABA)

| Feature | Sulfathiazole | Para-aminobenzoic Acid (PABA) |

| Core Structure | Benzenesulfonamide with a thiazole (B1198619) ring attached to the sulfonamide nitrogen. nih.gov | A benzene (B151609) ring substituted with an amino group and a carboxyl group. |

| Key Functional Group | Sulfonamide group (-SO₂NH-) | Carboxyl group (-COOH) |

| Role in Bacteria | Binds to DHPS as a competitive inhibitor, blocking folate synthesis. patsnap.compatsnap.com | Essential substrate for the DHPS enzyme to synthesize dihydrofolic acid. patsnap.comresearchgate.net |

| Outcome of Binding to DHPS | Formation of a non-functional analog, halting the metabolic pathway. patsnap.comresearchgate.net | Production of 7,8-Dihydropteroate, a precursor to folic acid. nih.gov |

When sulfathiazole successfully binds to the dihydropteroate synthase (DHPS) enzyme instead of PABA, the subsequent catalytic step results in the creation of a non-functional dihydropteroate analog. patsnap.comresearchgate.net This occurs because the enzyme mistakenly incorporates the sulfathiazole molecule into the folate precursor. nih.gov The resulting pterin-sulfonamide conjugate cannot be utilized by the next enzyme in the pathway, dihydrofolate synthase, to produce dihydrofolic acid. patsnap.comnih.gov This formation of a dead-end, non-functional product effectively sequesters the pterin (B48896) substrate and brings the entire folate synthesis pathway to a standstill. nih.gov

Bacteriostatic Modality in Microbial Growth Inhibition

The consequence of disrupting the folic acid pathway is a bacteriostatic, rather than bactericidal, effect. patsnap.compatsnap.comresearchgate.net This means sulfathiazole inhibits the growth and proliferation of bacterial populations without directly killing the existing cells. patsnap.compatsnap.com By preventing the synthesis of folate, the drug deprives the bacteria of the essential building blocks (purines and thymidine) needed for DNA replication, RNA synthesis, and cell division. patsnap.comresearchgate.net This cessation of reproduction allows the host's own immune system to recognize, attack, and clear the static bacterial infection. patsnap.compatsnap.com

Table 2: Summary of Sulfathiazole's Mechanism of Action

| Step | Component | Action/Role | Result |

| 1. Competition | Sulfathiazole & Para-aminobenzoic Acid (PABA) | Compete for the active site of the DHPS enzyme. patsnap.compatsnap.com | Sulfathiazole binds to the enzyme due to structural similarity. researchgate.net |

| 2. Inhibition | Dihydropteroate Synthase (DHPS) | Enzymatic activity is blocked by the bound sulfathiazole. wikipedia.orgpatsnap.com | The conversion of PABA to dihydropteroate is prevented. patsnap.com |

| 3. Depletion | Dihydrofolic Acid & Tetrahydrofolic Acid | Synthesis is halted due to the lack of its precursor. patsnap.comresearchgate.net | Depletion of essential cofactors for nucleic acid synthesis. |

| 4. Outcome | Bacterial Cell | Cannot replicate or synthesize new DNA and RNA. patsnap.compatsnap.com | Bacterial growth is inhibited (Bacteriostatic effect). patsnap.compatsnap.comresearchgate.net |

Research on Microbial Susceptibility and Antimicrobial Spectrum

Spectrum of Activity against Gram-Positive and Gram-Negative Microorganisms

Sulfathiazole (B1682510) sodium exhibits a broad spectrum of bacteriostatic activity, targeting a wide array of both Gram-positive and Gram-negative bacteria. e-lactancia.orgfda.gov Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. patsnap.com This interference with the folate pathway ultimately disrupts the production of nucleic acids and amino acids, thereby inhibiting bacterial growth and replication. patsnap.com

The in vitro efficacy of sulfathiazole can vary significantly among different bacterial species and even among strains of the same species, often due to the presence of resistance mechanisms. nih.gov For instance, while some strains of Escherichia coli may be susceptible to sulfathiazole, others exhibit high levels of resistance. nih.gov Studies have reported Minimum Inhibitory Concentration (MIC) values for E. coli ranging from 128 µg/mL for susceptible strains to over 2,048 µg/mL for resistant isolates. nih.gov

With regard to Gram-positive organisms, some studies have indicated that Staphylococcus aureus can exhibit resistance to sulfathiazole. jocpr.com Similarly, certain sulfonamide-resistant strains of Streptococcus pyogenes have shown high MICs to related sulfonamides. nih.gov Conversely, other research has demonstrated the susceptibility of some clinical isolates of S. aureus to novel sulfonamide derivatives, with MIC values ranging from 64 to 512 µg/mL. jocpr.com The susceptibility of Pseudomonas aeruginosa, a notable Gram-negative pathogen, to sulfonamides is often limited, with many strains demonstrating high resistance. nih.govnih.gov

A representative range of MIC values for sulfathiazole sodium against various microorganisms is presented in Table 1. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

| Microorganism | Gram Stain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Negative | 128 - >2048 | nih.gov |

| Haemophilus parasuis | Negative | 32 - 512 | e-lactancia.org |

| Staphylococcus aureus | Positive | 64 - 512 (derivatives) | jocpr.com |

| Streptococcus pyogenes | Positive | <2 - >512 (sulfaisodimidine) | nih.org.pk |

Methodological Approaches for In Vitro Antimicrobial Susceptibility Testing

The in vitro antimicrobial susceptibility of bacteria to sulfathiazole sodium is commonly determined using standardized laboratory procedures. e-lactancia.org These methods are crucial for understanding the potential efficacy of the compound against specific pathogens and for monitoring the emergence of resistance.

Sulfathiazole sodium is frequently included in antimicrobial susceptibility testing (AST) panels, which allow for the simultaneous testing of multiple antibiotics against a microbial isolate. e-lactancia.org Two widely used methods for determining the susceptibility of bacteria to sulfathiazole sodium are the disk diffusion method and the Minimum Inhibitory Concentration (MIC) strip test. e-lactancia.org

The disk diffusion method , often referred to as the Kirby-Bauer test, provides a qualitative assessment of susceptibility. A paper disk impregnated with a standardized amount of sulfathiazole is placed on an agar (B569324) plate that has been uniformly inoculated with the test bacterium. liofilchem.com As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk. liofilchem.com The diameter of this zone is measured and interpreted as susceptible, intermediate, or resistant according to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). nih.govmdpi.com

The MIC strip test offers a quantitative determination of the MIC. This method utilizes a plastic strip with a predefined, continuous gradient of sulfathiazole. liofilchem.comnih.gov The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition forms. liofilchem.com The MIC value is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip. liofilchem.com

Application as a Selective Agent in Microbial Culture Media

Sulfathiazole sodium can be incorporated into microbiological culture media to act as a selective agent, inhibiting the growth of susceptible bacteria while allowing resistant or non-susceptible organisms to grow. This application is valuable for the isolation of specific microorganisms from mixed populations.

For example, sulfonamides, including sulfathiazole, can be added to media to suppress the growth of many common bacteria, facilitating the isolation of fungi or other resistant organisms. While specific formulations for selective media containing sulfathiazole sodium are not as common as those with other antibiotics, the principle of its selective activity is well-established. The concentration of sulfathiazole sodium required for selective inhibition would need to be determined based on the target organisms and the expected contaminants.

Investigations into Mechanisms of Antimicrobial Resistance

Genetic and Enzymatic Alterations in Dihydropteroate (B1496061) Synthase (DHPS)

The most common mechanism of resistance to sulfathiazole (B1682510) involves alterations in the dihydropteroate synthase (DHPS) enzyme, the direct target of sulfonamides. patsnap.comnih.gov These drugs function as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comresearchgate.net Resistance arises from genetic mutations in the folP gene, which encodes DHPS. These mutations lead to an enzyme with a reduced binding affinity for sulfathiazole, while largely maintaining its affinity for PABA, thus allowing folic acid synthesis to proceed even in the presence of the drug. patsnap.comyoutube.com

Research has identified specific mutations responsible for this resistance. For instance, in Escherichia coli, a single C→T nucleotide transition in the folP gene, resulting in a proline-to-serine substitution at amino acid position 64, has been shown to confer resistance. nih.gov Similarly, studies on Plasmodium falciparum, the parasite causing malaria, have revealed that various amino acid substitutions in the DHPS enzyme are central to the mechanism of resistance against sulfadoxine (B1681781), a related sulfonamide. nih.govsemanticscholar.org These mutations can increase the inhibitor constant (Ki) for the drug by several orders of magnitude. nih.govsemanticscholar.org

The impact of these mutations on enzyme kinetics is a key factor in resistance. Mutant DHPS enzymes often exhibit elevated Ki values for sulfathiazole and elevated Michaelis constants (Km) for PABA. nih.gov While this allows the enzyme to discriminate against the drug, it can sometimes come at a fitness cost, with some mutant enzymes showing reduced catalytic activity compared to the wild-type enzyme. nih.gov

| Organism | Gene | Mutation | Effect on Enzyme | Reference |

|---|---|---|---|---|

| Escherichia coli | folP | Proline-64 → Serine | Reduced binding affinity for sulfathiazole. | nih.gov |

| Plasmodium falciparum | DHPS | Multiple amino acid substitutions | Ki for sulfadoxine increased by nearly three orders of magnitude in highly resistant isolates. | nih.govsemanticscholar.org |

| Neisseria meningitidis | DHPS | 2-amino acid insertion | Confers sulfonamide resistance. | nih.gov |

| Streptococcus pneumoniae | DHPS | 2-amino acid insertion | Confers sulfonamide resistance. | nih.gov |

Identification of Alternative Folic Acid Synthesis Pathways

While modification of the primary target is a common resistance strategy, some bacteria can survive sulfathiazole treatment by utilizing alternative pathways for folate acquisition, thereby bypassing the drug-inhibited DHPS enzyme. patsnap.com Prokaryotes and lower eukaryotes are generally dependent on the de novo synthesis of folate, as they cannot acquire it from their environment, which is what makes this pathway an effective drug target. nih.govnih.gov

However, some bacteria can acquire the ability to salvage pre-formed folate compounds from their host or environment. nih.gov This salvage mechanism circumvents the need for the de novo pathway that sulfathiazole inhibits. For example, studies have shown that in vitro, blockage of folate biosynthesis by high levels of sulfadoxine can be bypassed via a salvage route, although the efficiency varies between strains. nih.gov The presence of purines, which are end-products of the folate pathway, can sometimes restore growth to bacteria in which folate synthesis is blocked, suggesting that under certain conditions, bypassing the need for de novo synthesis is possible. nih.gov The acquisition of genes that facilitate the uptake and utilization of exogenous folate can therefore render an organism resistant to DHPS inhibitors like sulfathiazole.

Role of Para-aminobenzoic Acid (PABA) Overproduction in Resistance

A less common but effective mechanism of resistance is the overproduction of the natural substrate, PABA. patsnap.com Since sulfathiazole acts as a competitive inhibitor, its efficacy is dependent on its concentration relative to that of PABA at the active site of the DHPS enzyme. youtube.com By significantly increasing the intracellular concentration of PABA, bacteria can effectively outcompete the drug, allowing the native DHPS enzyme to bind its natural substrate and continue folate synthesis. patsnap.comyoutube.com

This mechanism can arise from mutations that up-regulate the PABA biosynthetic pathway. benthamopen.com Research in Staphylococcus demonstrated that increased synthesis of PABA could lead to sulfonamide resistance. benthamopen.com Furthermore, studies in Mycobacterium tuberculosis have shown that disrupting the bacteria's own PABA biosynthesis pathway makes it significantly more susceptible to DHPS inhibitors, highlighting the crucial role of endogenous PABA levels in intrinsic resistance. nih.gov This adaptive response compensates for the presence of the inhibitor by shifting the competitive balance in favor of the natural substrate. benthamopen.com

Characterization of Plasmid-Mediated Resistance Determinants

A clinically significant and widespread mechanism for acquiring sulfathiazole resistance is through horizontal gene transfer of mobile genetic elements, particularly plasmids. nih.gov These plasmids carry genes that encode a sulfonamide-resistant version of the DHPS enzyme. patsnap.comasm.org These acquired enzymes, often designated as Sul proteins (e.g., Sul1, Sul2, Sul3), are insensitive to the inhibitory action of sulfathiazole and other sulfonamides. researchgate.netnih.govbiorxiv.org

The acquisition of these resistance plasmids, known as R-determinant plasmids, allows bacteria to produce a drug-resistant DHPS alongside their own susceptible, chromosomally-encoded enzyme. nih.gov The plasmid-borne enzyme can then take over the production of dihydropteroate, rendering the cell resistant to high levels of the drug. nih.gov Structural and biochemical analyses have revealed that these Sul enzymes have modified active sites, particularly in the PABA-binding region, which enables them to discriminate against sulfonamides while retaining their ability to bind PABA. researchgate.netbiorxiv.org For example, a key Phe-Gly sequence insertion in Sul enzymes is necessary for this discrimination and confers robust resistance. biorxiv.org

This plasmid-mediated resistance is highly efficient and is considered the most significant mechanism for the spread of sulfonamide resistance in clinical isolates of Gram-negative bacteria like E. coli. nih.govnih.gov

| Resistance Gene | Mechanism | Prevalence | Reference |

|---|---|---|---|

| sul1 | Encodes a drug-resistant DHPS variant. | Frequently found in clinical isolates, often associated with class 1 integrons. | researchgate.netnih.govfrontiersin.org |

| sul2 | Encodes a drug-resistant DHPS variant. | Widespread in Gram-negative bacteria, often located on small, non-conjugative or large conjugative plasmids. | researchgate.netnih.govfrontiersin.org |

| sul3 | Encodes a drug-resistant DHPS variant. | Less common than sul1 and sul2, but found in clinical isolates. | researchgate.netnih.govfrontiersin.org |

Chromosomally Encoded Resistance Mechanisms and Interspecies Gene Transfer

In addition to plasmid acquisition, resistance to sulfathiazole can also arise from mutations within the bacterial chromosome. As discussed previously, spontaneous mutations in the chromosomal folP gene can alter the DHPS enzyme to reduce drug affinity. nih.gov While these mutations can confer resistance, the level of resistance may be lower than that provided by plasmid-borne sul genes. nih.gov

Mobile genetic elements such as transposons and integrons play a crucial role in the dissemination of resistance genes, facilitating their movement between plasmids and the chromosome. frontiersin.orgfrontiersin.org This mobility promotes the horizontal gene transfer of resistance determinants, not only among bacteria of the same species but also across species barriers. nih.govfrontiersin.org There is evidence to suggest that the plasmid-borne sul genes themselves may have evolved from the lateral transfer of chromosomal folP genes from environmental bacteria. nih.gov Interspecies transfer of genetic material carrying resistance mutations has been suggested as a mechanism for the emergence of sulfonamide resistance in organisms like Neisseria meningitidis and Streptococcus pyogenes. nih.gov

Advanced Synthetic Chemistry and Derivatization Studies

Methodologies for the Chemical Synthesis of Sulfathiazole (B1682510)

The synthesis of sulfathiazole can be accomplished through various chemical routes. A common and established method involves the reaction of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole (B372263). This reaction is typically followed by a hydrolysis step to remove the acetyl protecting group, yielding the final sulfathiazole product. researchgate.net

One improved methodology focuses on safety and convenience, particularly in an academic setting. This approach eliminates the use of pyridine, a potentially hazardous solvent, in the initial step. acs.orgpugetsound.edu The synthesis commences with the chlorosulfonation of N-phenylacetamide using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with 2-aminothiazole in refluxing acetonitrile (B52724) with dry potassium carbonate to yield p-acetamidoprotected sulfathiazole. researchgate.net The final step is an acid hydrolysis of the acetamido group using aqueous hydrochloric acid, followed by neutralization with sodium carbonate to afford sulfathiazole. researchgate.netacs.orgpugetsound.edu

Another synthetic approach aims to enhance yield and economic viability by employing alternative solvents. Research has shown that using 2-picoline as a solvent in the reaction between acetyl sulfanilyl chloride and 2-aminothiazole can lead to good yields under mild conditions. nsmsi.ir This method presents an efficient and cost-effective alternative to traditional procedures that may use more expensive and toxic solvents. nsmsi.ir

The general synthetic scheme can be summarized as follows:

Protection of the amino group: Aniline is acetylated to form acetanilide.

Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride.

Condensation: The resulting sulfonyl chloride is condensed with 2-aminothiazole.

Deprotection (Hydrolysis): The acetyl group is removed, typically by acid or base hydrolysis, to give sulfathiazole.

The characterization of synthesized sulfathiazole is confirmed through analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgpugetsound.edu

Table 1: Key Reagents in Sulfathiazole Synthesis

| Reagent Name | Role in Synthesis |

|---|---|

| N-phenylacetamide | Starting material for producing the sulfonyl chloride intermediate. researchgate.net |

| Chlorosulfonic acid | Reagent for the chlorosulfonation step. researchgate.net |

| 2-Aminothiazole | Key reactant that provides the thiazole (B1198619) ring. nsmsi.irnih.gov |

| Pyridine | A traditional, though sometimes avoided, solvent and base. acs.orgchemicalbook.com |

| 2-Picoline | An alternative, efficient, and inexpensive solvent. nsmsi.ir |

| Acetonitrile | A solvent used in the condensation step. researchgate.net |

| Potassium Carbonate | A base used in the condensation reaction. researchgate.net |

| Hydrochloric Acid | Used for the hydrolysis of the acetamido protecting group. researchgate.netacs.org |

| Sodium Carbonate | Used for neutralization after acid hydrolysis. researchgate.netacs.org |

| Acetyl sulfanilyl chloride | A key intermediate that reacts with 2-aminothiazole. nsmsi.ir |

Synthesis and Characterization of Sulfathiazole-Derived Azo Compounds

Sulfathiazole serves as a foundational molecule for the synthesis of various derivatives, including azo compounds. These are typically synthesized through a diazotization reaction of the primary aromatic amine group on the sulfathiazole molecule, followed by a coupling reaction with an electron-rich compound. uomustansiriyah.edu.iq

In a typical synthesis, sulfathiazole is treated with a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C) to form a diazonium salt. uomustansiriyah.edu.iq This highly reactive intermediate is then coupled with a suitable aromatic compound, such as a phenol (B47542) or another amine, in an alkaline medium to yield the final azo-sulfathiazole derivative. uomustansiriyah.edu.iqresearchgate.net For instance, coupling the sulfathiazole diazonium salt with 4-methoxyphenol (B1676288) produces (4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide). uomustansiriyah.edu.iq

Another approach involves a one-pot, three-component reaction to produce novel azoimino-sulfathiazoles. tandfonline.com This methodology facilitates the hybridization of sulfathiazole with various azo compounds through an imine bond. researchgate.nettandfonline.com

The synthesized azo compounds are purified, often by recrystallization, and their structures are confirmed using a suite of analytical techniques. uomustansiriyah.edu.iqresearchgate.net These include:

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. researchgate.net

Melting Point (M.P.) Analysis: To determine the purity and identity of the synthesized compound. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the N=N azo linkage and the sulfonamide group. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: To elucidate the detailed molecular structure of the final product. researchgate.nettandfonline.com

Table 2: Characterization Techniques for Sulfathiazole-Derived Azo Compounds

| Technique | Purpose |

|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. researchgate.net |

| Melting Point (M.P.) | Purity and identification. researchgate.net |

| FT-IR Spectroscopy | Identification of functional groups (e.g., azo, sulfonamide). tandfonline.comuobaghdad.edu.iq |

| ¹H NMR Spectroscopy | Structural elucidation of the molecule. tandfonline.com |

| ¹³C NMR Spectroscopy | Detailed structural confirmation. tandfonline.com |

| UV-Visible Spectroscopy | To determine the maximum absorbance of the dye. uomustansiriyah.edu.iq |

Role as a Synthetic Precursor for Novel Sulfonamide Analogues

The chemical structure of sulfathiazole, with its reactive primary amino group and thiazole ring, makes it an excellent precursor for the synthesis of novel sulfonamide analogues. nih.govrsc.org Molecular modifications of the sulfathiazole scaffold are a key strategy in the development of new compounds with potentially enhanced or different biological activities. rsc.org

One common derivatization strategy involves the modification of the amino group on the phenyl ring. rsc.org This group can be replaced with various substituents to create a library of new sulfonamide derivatives. For example, new sulfonamides have been synthesized by replacing this amino group and introducing a thiophene (B33073) ring onto the core structure of sulfathiazole. rsc.org

The synthesis of these novel analogues often follows standard organic chemistry reactions. For instance, other sulfonamides like sulfamerazine (B1682647) and sulfaguanidine (B1682504) have been reacted with p-nitrobenzoyl chloride, followed by reduction, and then reaction with various sulfonyl chlorides to produce a series of new sulfonamides. nih.govresearchgate.net A similar approach can be envisioned for sulfathiazole, where its amino group is first acylated and then further modified. The resulting structures are typically characterized using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net

The 2-aminothiazole moiety itself is a versatile starting material for producing a wide range of sulfonamide compounds due to its reactivity with sulfonyl chlorides. nih.gov This inherent reactivity, also present in the sulfathiazole structure, allows for further chemical modifications, such as alkylation of the sulfonamide nitrogen, which can alter the compound's properties. nih.gov

Complexation and Coordination Chemistry Research

Interactions of Sulfathiazole (B1682510) with Transition Metal Ions

Sulfathiazole forms stable complexes with a wide array of transition metal ions. Research has documented its coordination behavior with elements such as Fe(III), Pb(II), Co(II), Al(III), La(III), Sr(II), Cr(III), Ti(II), Zr(IV), and Th(IV). electrochemsci.orgresearchgate.net Studies have also reported the synthesis of sulfathiazole complexes with other ions including Cu(II), Ni(II), Zn(II), Pd(II), and Ag(I). researchgate.netcardiff.ac.uk

The formation of these complexes is a central topic in medicinal inorganic chemistry, as the coordination of a drug molecule to a metal ion can have synergistic effects, potentially enhancing its therapeutic properties. ijariie.com For instance, a cobalt(II) complex, [Co(SFTZ)], was synthesized by reacting sulfathiazole with CoCl₂·6H₂O. researchgate.net Similarly, copper(II) complexes of sulfathiazole, sometimes including secondary ligands, have been prepared and structurally analyzed. cardiff.ac.ukresearchgate.net The investigation into these metal-drug interactions is crucial for designing more potent antimicrobial agents. ijariie.com

Spectroscopic Characterization of Metal Complexes (FT-IR, NMR, UV-Vis, EPR)

The structures of sulfathiazole-metal complexes are elucidated using various spectroscopic techniques, which provide insight into the coordination environment of the metal ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in identifying the ligand's donor atoms involved in coordination. In the FT-IR spectrum of a Co(II)-sulfathiazole complex, the N-H stretching vibration observed at 3255.23 cm⁻¹ in the free ligand was absent in the complex, indicating deprotonation and coordination of the sulfonamidic nitrogen. researchgate.net Concurrently, shifts in the vibrational frequencies of the sulfonyl (SO₂) group suggest its involvement in chelation. researchgate.net Similar involvement of sulfonyl oxygen and amido nitrogen groups in coordination has been reported for other sulfonamide complexes. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and the resulting geometry. The UV-Vis spectrum of free sulfathiazole shows bands due to intra-ligand charge transfer (ILCT). researchgate.net Upon complexation, new bands often appear, which can be assigned to ligand-to-metal charge transfer (LMCT) transitions, confirming the formation of the complex. researchgate.net For example, Cu(II) complexes often exhibit d-d transitions that are characteristic of their specific coordination geometry, such as a five-coordinated square-pyramidal symmetry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy further confirms the binding sites. In a Co(II) complex of sulfathiazole, the signal for the amine proton disappears upon complexation, corroborating the FT-IR data regarding its involvement in coordination to the metal ion. researchgate.net The spectra of complexes with diamagnetic metals like Au(III) and Pt(IV) show shifts in all the free ligand's peaks, indicating complex formation. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy is a powerful tool for probing the metal ion's environment and the nature of the metal-ligand bond. ijariie.comresearchgate.net Analysis of the spin Hamiltonian parameters derived from EPR spectra helps in determining the geometry and magnetic properties of the complex. researchgate.net

A summary of typical spectroscopic observations for sulfathiazole metal complexes is presented below.

| Spectroscopic Technique | Observation in Metal Complex | Interpretation | Source(s) |

| FT-IR | Disappearance or shift of N-H stretch | Deprotonation and coordination of amide/amine nitrogen | researchgate.net |

| Shift in SO₂ stretching frequencies | Coordination via sulfonyl oxygen atoms | researchgate.net | |

| UV-Vis | Appearance of new absorption bands | Ligand-to-Metal Charge Transfer (LMCT) transitions | researchgate.net |

| Specific d-d transition bands | Indication of coordination geometry (e.g., square-pyramidal) | researchgate.net | |

| ¹H NMR | Disappearance of amide/amine proton signal | Confirmation of coordination through nitrogen | researchgate.net |

| EPR | Characteristic g-values and hyperfine splitting | Elucidation of geometry and metal-ligand bond character | ijariie.comresearchgate.net |

Elucidation of Ligand Coordination Modes and Structural Geometries

X-ray crystallography and spectroscopic data have revealed that sulfathiazole can act as a versatile ligand, coordinating to metal ions in several modes. cardiff.ac.ukresearchgate.net It commonly functions as a tridentate ligand, binding through the amine, sulfonyl, and cyano groups. researchgate.net In other cases, it may act as a bidentate ligand, typically involving the sulfonamidic nitrogen and one of the sulfonyl oxygens. mdpi.com

The coordination of sulfathiazole to a metal center results in various structural geometries, depending on the metal ion, its oxidation state, and the presence of other co-ligands.

A Co(II)-sulfathiazole complex, [Co(SFTZ)], was assigned a trigonal structure. researchgate.net

Another study involving a tetrachlorocobaltate anion and two sulfathiazolium cations found the Co(II) ion to exhibit a tetrahedral environment. researchgate.net

A Cu(II)-sulfathiazole complex was reported to have a five-coordinated square-pyramidal geometry. researchgate.net

These structural studies are fundamental to understanding the relationship between the geometry of the complex and its biological activity. cardiff.ac.uk

Potentiometric and Conductometric Analysis of Complex Formation Equilibria

Potentiometric and conductometric titrations are widely used techniques to study the stoichiometry and stability of metal complexes in solution. electrochemsci.orgresearchgate.net These methods have been employed to investigate the binary complexes of sulfathiazole with various metal ions, including Fe(III), Pb(II), Co(II), Al(III), La(III), Sr(II), Cr(III), Ti(II), Zr(IV), and Th(IV), as well as ternary complexes involving a secondary ligand like glycine (B1666218). electrochemsci.orgresearchgate.net

The studies are typically conducted under controlled conditions of temperature (e.g., 25.0±0.1ºC) and ionic strength in a mixed solvent system like 25% (v/v) ethanol-water. researchgate.net

Potentiometric titrations involve monitoring the pH of a solution as a titrant is added. The resulting titration curves are used to calculate the protonation constants of the ligand and the stability constants (log K) of the formed metal complexes. electrochemsci.orgresearchgate.net

Conductometric titrations measure the change in electrical conductance of the solution during titration. The breaks in the titration curves help to confirm the stoichiometry (metal-to-ligand ratio) of the complexes formed, which can be 1:1, 1:2, or 1:3 depending on the metal ion and conditions. electrochemsci.orgresearchgate.net

These equilibrium studies provide quantitative data on the stability of the complexes, which is crucial for understanding their behavior in biological systems. electrochemsci.org

Evaluation of Modified Antimicrobial Activity in Metal Chelates In Vitro

A significant driver for the synthesis of sulfathiazole-metal complexes is the observation that chelation can enhance the antimicrobial activity of the parent drug. electrochemsci.orgijariie.com Numerous studies have confirmed that metal complexes of sulfathiazole often exhibit greater potency against various bacterial and fungal strains than sulfathiazole alone. ijariie.com

This enhancement is frequently explained by chelation theory . According to this theory, the partial sharing of the metal ion's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. researchgate.net This, in turn, increases the lipophilicity of the entire complex. The increased lipid-soluble nature of the chelate facilitates its penetration through the lipid layers of microbial cell membranes, thereby increasing its uptake and biological activity. researchgate.net

For example, the Co(II) complex of sulfathiazole was evaluated for its activity against E. Coli and S. aureus. researchgate.net In general, metal complexes are screened in vitro against a panel of microorganisms, which may include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger, Candida albicans). nih.gov The results often show that the metal chelates possess superior antimicrobial properties compared to the uncomplexed ligand. ijariie.comfrontiersin.org

Complexation with Amino Acids and Other Organic Ligands (e.g., Glycine)

The coordination chemistry of sulfathiazole also involves the formation of mixed-ligand complexes, where another organic molecule, such as an amino acid, acts as a secondary ligand. The study of these ternary systems is important for modeling complex biological interactions. electrochemsci.org

The complexation of sulfathiazole and the amino acid glycine with various metal ions (including Fe(III), Co(II), Al(III), Th(IV)) has been investigated using potentiometric and conductometric methods. electrochemsci.orgresearchgate.net These studies assess the formation and stability of ternary complexes with a 1:1:1 metal:sulfathiazole:glycine ratio. researchgate.net Findings indicate that in certain cases, such as with Al(III) and Th(IV), the glycine ligand preferentially binds to a pre-formed [M-Sulfathiazole] binary complex rather than directly to the aqueous metal ion. researchgate.net The interaction of sulfathiazole with diglycine has also been explored to understand solvation behavior and intermolecular interactions. niscpr.res.in

Such research into mixed-ligand systems provides valuable insights into the influential forces governing complex formation in biological environments. electrochemsci.org

Solid State Chemistry, Polymorphism, and Crystal Engineering Investigations

Identification and Characterization of Sulfathiazole (B1682510) Polymorphic Forms (I, II, III, IV, V)

Sulfathiazole is renowned for its extensive polymorphism, with at least five identified crystalline forms (I, II, III, IV, and V). acs.orgchempedia.info The existence and distinct nature of forms I, II, III, and IV have been definitively confirmed through techniques like single-crystal X-ray diffraction. nih.govresearchgate.net Initially, there was debate regarding the separate existence of forms III and IV, as they often crystallize together and have similar characterization profiles. nih.govresearchgate.net However, detailed analysis confirmed they are distinct polymorphs. nih.govresearchgate.net The relative stability of these forms is generally considered to be IV ≈ III > II > I > V. researchgate.net

These polymorphs can be distinguished by their unique spectroscopic and diffraction patterns. nih.govresearchgate.net For instance, solid-state 13C NMR spectra show that forms I, II, and III contain two molecules in the asymmetric crystallographic unit, while forms IV and V have only one. chempedia.info Morphologically, the forms also differ: Form I typically presents as needles, while Forms II and III are often hexagonal platelets. researchgate.net

In contrast to the multiple crystalline forms of the parent compound, studies on sulfathiazole sodium have shown that processing, such as spray drying, yields an amorphous material regardless of the solvent used. nih.gov This amorphous sodium salt is physically unstable and prone to crystallization. nih.gov Moisture can induce its crystallization into a sesquihydrate, while heating the amorphous form leads to the creation of a new anhydrous polymorph. nih.gov

Table 1: Known Polymorphic Forms of Sulfathiazole

| Form | Crystal Habit | Relative Stability |

|---|---|---|

| Form I | Needle-shaped | Less stable |

| Form II | Hexagonal platelets | More stable than Form I |

| Form III | Hexagonal platelets | Stable |

| Form IV | Small platelets | Most stable |

| Form V | - | Least stable |

This table is based on findings for sulfathiazole, the parent compound, which serves as the primary model for polymorphism in this family.

Influence of Crystallization Solvents on Polymorph Selection and Stability

The choice of solvent plays a crucial role in determining which polymorphic form of a compound crystallizes. researchgate.net For sulfathiazole, different solvents selectively favor the crystallization of specific forms. researchgate.netcore.ac.uk For example, crystallization from n-propanol tends to yield Form I, while using acetone (B3395972) can produce both Form I and Form IV. core.ac.uk Similarly, using water can result in the formation of Forms II and III. core.ac.uk This solvent-dependent outcome is not solely based on thermodynamics but is also influenced by kinetics, where the solvent can selectively adsorb to certain crystal faces, inhibiting the nucleation or growth of other, less-favored forms. researchgate.net The composition of the solvent, such as mixtures of water and n-propanol, also significantly influences the resulting crystal properties, including size, shape, and polymorphic form. nih.gov

For sulfathiazole sodium, the influence of the solvent is markedly different. When spray-dried from various solvents, including water, ethanol, acetone, or mixtures thereof, the resulting solid is consistently amorphous. nih.gov This suggests that under these rapid solidification conditions, the crystallization process is kinetically trapped in a disordered state, preventing the formation of a stable crystalline lattice. nih.govnih.gov The subsequent stability of this amorphous form is then influenced by external conditions like humidity and temperature, leading to different crystalline outcomes (a sesquihydrate or a new anhydrous polymorph). nih.gov

Table 2: Effect of Solvent on Sulfathiazole Polymorph Crystallization

| Solvent | Resulting Sulfathiazole Polymorph(s) |

|---|---|

| n-Propanol | Form I |

| Water | Form II, Form III |

| Acetone | Form I, Form IV |

| Ethanol | Form I (amorphous can also be obtained) |

Data from studies on sulfathiazole highlight the principle of solvent-controlled polymorphism. researchgate.netcore.ac.uk

Design and Synthesis of Cocrystals and Molecular Salts of Sulfathiazole

Crystal engineering allows for the rational design of multicomponent crystalline solids, such as cocrystals and molecular salts, to modify the physicochemical properties of an API without altering its chemical structure. researchgate.netsciencetechindonesia.com This approach has been extensively applied to sulfathiazole. acs.org

A variety of coformers, including derivatives of benzoic acid and 2-aminopyridine (B139424), have been successfully used to synthesize cocrystals and salts of sulfathiazole. acs.org These multicomponent systems are typically prepared through methods like solution crystallization, dry grinding, or liquid-assisted grinding. acs.orgnih.gov For example, drug-drug cocrystals of sulfathiazole with theophylline (B1681296) and sulfanilamide (B372717) have been synthesized, demonstrating the potential to create novel solid forms with combined therapeutic effects or improved properties. acs.org Similarly, combining sulfathiazole with pyrimethamine (B1678524) has led to the formation of a 1:1 cocrystal and three solvated salt cocrystals. acs.org

The foundation of crystal engineering lies in the understanding and application of intermolecular interactions to build desired crystal structures. nih.gov The key to this process is the "supramolecular synthon," which is a robust structural unit formed by specific and reliable non-covalent interactions, such as hydrogen bonds. researchgate.net

In the context of sulfathiazole and other sulfonamides, the functional groups—amine (NH2), sulfonamide (SO2NH), and the nitrogen atoms in the thiazole (B1198619) ring—are excellent hydrogen bond donors and acceptors. researchgate.net This allows for the formation of a variety of predictable synthons. Common synthons observed in sulfathiazole cocrystals include:

Amide-Carboxylic Acid Heterosynthon: A recurring motif where the amide group of sulfathiazole interacts with the carboxylic acid group of a coformer. mdpi.com

Sulfonamide-Pyridine Heterosynthon: The sulfonamide group forms a hydrogen bond with the nitrogen atom of a pyridine-based coformer. acs.org

Ring-Based Motifs: Coformers like 2-aminopyridine derivatives can form robust ring-based hydrogen bond motifs with the sulfa drug. acs.org

By selecting coformers with complementary functional groups, it is possible to direct the assembly of molecules into specific, stable crystalline architectures. nih.gov

A suite of analytical techniques is essential for the identification and characterization of different solid forms like polymorphs, salts, and cocrystals. esciinfo.com

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying crystalline phases. Each polymorph or cocrystal has a unique diffraction pattern, which serves as its fingerprint. nih.govresearchgate.net It is also used to analyze bulk sample purity and detect phase transformations. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive structure of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules. researchgate.net It is crucial for unambiguously determining the crystal structure of a new polymorph or cocrystal.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. researchgate.net It is used to determine melting points, detect polymorphic transformations, and assess the relative thermodynamic stability of different forms. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for identifying solvated or hydrated forms by quantifying the loss of solvent or water upon heating. acs.orgesciinfo.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules. Since intermolecular interactions, like hydrogen bonds, affect these vibrations, each solid form exhibits a distinct IR spectrum. nih.govesciinfo.com It is a valuable tool for detecting changes in the solid state. nih.gov

These techniques were instrumental in confirming the distinct nature of the sulfathiazole polymorphs and are routinely used to characterize newly synthesized cocrystals and salts. nih.govacs.orgresearchgate.net

Research on Eutectic Mixtures and Their Physicochemical Implications

Eutectic mixtures are multicomponent systems where the melting point of the mixture is lower than that of any of the individual components. alkafeel.edu.iq Forming a eutectic can significantly alter a drug's physicochemical properties. Research has shown that sulfathiazole forms eutectic mixtures with several compounds, including urea, acetamide, nicotinamide, and succinimide. jst.go.jp

The eutectic mixture of sulfathiazole and urea, in particular, has been shown to produce a microcrystalline suspension of sulfathiazole in water. jst.go.jp This physical state leads to enhanced absorption and excretion of sulfathiazole after oral administration compared to the ordinary form of the drug. jst.go.jpnii.ac.jp This improvement is attributed to the altered physical state of the drug within the eutectic, not to any solubilizing or physiological action by urea. jst.go.jp More recent studies have also investigated the binary phase diagram of sulfathiazole with other drugs like pyrimethamine, identifying a metastable eutectic composition. acs.org The formation of eutectic systems represents a valuable strategy for improving the performance of poorly soluble drugs. alkafeel.edu.iq

Application of Crystal Engineering for Modulating Material Properties

The primary goal of crystal engineering in the pharmaceutical context is to rationally design solid forms with optimized properties, such as solubility, stability, and mechanical behavior. researchgate.netrsc.org By modifying the crystal packing and intermolecular interactions through polymorphism, salt formation, or cocrystallization, these critical properties can be fine-tuned. sciencetechindonesia.comresearchgate.net

For sulfathiazole, the creation of cocrystals has been shown to modulate its properties. researchgate.netfigshare.com For instance, while some sulfathiazole cocrystals showed a lower dissolution rate, which could be useful for controlled-release applications, others formed with pyrimethamine resulted in an increase in the solubility of the parent drugs. acs.orgfigshare.com

A direct application of crystal engineering principles to sulfathiazole sodium is seen in the work involving spray drying. nih.gov This process generates a high-energy amorphous form of the drug. nih.govnih.gov Amorphous materials generally exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts, although they are less stable. nih.gov By controlling the processing and storage parameters, it is possible to produce and potentially stabilize a desired solid-state form, thereby exploiting the principles of crystal engineering to achieve specific material properties. nih.gov

Pharmaceutical Formulation Science and in Vitro Drug Delivery Research

Strategies for Enhancing Aqueous Solubility and Dissolution Rate

Overcoming the limited aqueous solubility of sulfonamides like sulfathiazole (B1682510) is a key challenge in formulation development. Various advanced techniques have been employed to modify the physicochemical properties of sulfathiazole sodium, thereby improving its performance.

Development of Solid Dispersions with Excipients (e.g., PVP-K29/32, Sodium Lauryl Sulfate)

The creation of solid dispersions, where a drug is dispersed in a carrier matrix, is a well-established method for enhancing the dissolution rate of poorly soluble compounds. For sulfathiazole and its sodium salt, processing with polymers can lead to the formation of high-energy amorphous systems. researchgate.netresearchgate.net While specific studies detailing solid dispersions of sulfathiazole sodium with PVP-K29/32 are not prevalent, the principle involves converting the crystalline drug into an amorphous state. researchgate.net This conversion disrupts the crystal lattice energy, leading to improved solubility and dissolution. researchgate.net Polymers like polyvinylpyrrolidone (B124986) (PVP) are known to act as crystal growth inhibitors and dispersion aids, stabilizing the amorphous form of the drug. stobec.com The use of surfactants such as sodium lauryl sulfate (B86663) can also be incorporated to improve the wettability and dissolution of the drug.

Formation of Coacervated Systems (e.g., with Povidone)

Coacervation is a process of phase separation that can be used to encapsulate drug particles. Research has shown that sulfathiazole can form a coacervated complex with povidone (polyvinylpyrrolidone). nih.gov This process indicates a complexation between the two compounds, resulting in a system with significantly higher solubility and a faster dissolution rate compared to the drug alone. nih.gov The resulting coacervate demonstrated resistance to dilute acids and alkalis, leading researchers to suggest a helical structure where sulfathiazole is positioned between two povidone chains, stabilized by hydrogen bonds between the amino group of sulfathiazole and the oxygen of povidone. nih.gov

Interaction with Clay Minerals for Adsorption and Solubility Enhancement

The use of natural, biocompatible clay minerals as pharmaceutical excipients has been explored to enhance drug solubility. Montmorillonite (B579905), a type of clay, has a high adsorption capacity and can act as a nanocarrier. nih.govresearchgate.net Studies involving the interaction of sulfathiazole with montmorillonite have demonstrated a significant improvement in the drug's biopharmaceutical profile. nih.gov The adsorption of sulfathiazole into the interlayer space of the clay mineral was shown to increase its aqueous solubility by 220% compared to the pure drug. nih.govresearchgate.net This enhancement is attributed to the successful intercalation of the drug within the clay structure, which modifies its dissolution properties. nih.gov

Table 1: Enhancement of Sulfathiazole Solubility with Montmorillonite Clay

An interactive table presenting the solubility increase of Sulfathiazole when combined with Montmorillonite clay.

| Compound | Solubility Increase (%) | Reference |

|---|

Modulation of Solid-State Properties via Spray Drying Techniques

Spray drying is a pharmaceutical processing technique that can manipulate the solid-state nature of a drug. nih.govnih.gov When solutions of sulfathiazole sodium are spray-dried, the resulting material is amorphous, regardless of the solvent system (water, ethanol, acetone (B3395972), or mixtures) or the spray drier configuration used. nih.govnih.gov This amorphous form is a high-energy state compared to the original crystalline material, which can lead to improved dissolution. researchgate.net However, this amorphous form of sulfathiazole sodium can be physically unstable; moisture can induce crystallization into a sesquihydrate, while heating can cause it to crystallize into a new anhydrous polymorph. nih.govnih.gov By controlling processing parameters like solvent choice and storage conditions (e.g., humidity), it is possible to produce a drug with specific and desired solid-state characteristics. nih.govnih.gov Co-processing sulfathiazole with its sodium salt via spray drying has also been shown to create stable amorphous composite systems. researchgate.netresearchgate.net

Table 2: Effect of Spray Drying on the Solid State of Sulfathiazole Sodium

An interactive table summarizing the solid-state outcomes of Sulfathiazole Sodium after undergoing various spray drying processes.

| Solvent System | Spray Drier Configuration | Resulting Solid State of Sulfathiazole Sodium | Reference |

|---|---|---|---|

| Water | Not specified | Amorphous | nih.govnih.gov |

| Ethanol | Open or Closed Cycle | Amorphous | nih.gov |

| Acetone/Water | Closed Cycle | Amorphous | nih.gov |

Assessment of In Vitro Release Profiles from Advanced Formulations

The evaluation of in vitro release profiles is essential to characterize the performance of advanced drug formulations. These studies measure the rate and extent of drug release from the dosage form into a dissolution medium over time. For formulations like the povidone-sulfathiazole coacervated system, dissolution studies confirmed a higher and faster release compared to the uncomplexed drug. nih.gov

The assessment typically involves using a dissolution apparatus as specified in pharmacopeias. The data gathered from these tests are often fitted to various kinetic models (e.g., zero-order, first-order, Higuchi model) to understand the mechanism of drug release. dovepress.commdpi.com For example, release profiles may show an initial burst release followed by a sustained release pattern over several hours. researchgate.net The goal of these advanced formulations is often to provide a sustained or controlled release, and the in vitro profiles are a critical indicator of whether this has been achieved. dovepress.com

In Vitro Skin Penetration Studies using Spectroscopic Techniques

For topical or transdermal applications, it is necessary to evaluate the penetration of the drug into and through the skin. In vitro skin penetration studies are conducted using various models, most commonly the Franz diffusion cell, with excised human or animal skin as the membrane. nih.gov

To visualize and quantify the penetration of a compound within the different layers of the skin, several advanced spectroscopic and microscopic techniques are employed. researchgate.net These methods provide detailed information on the location and concentration of the drug in the stratum corneum, epidermis, and dermis. Key techniques include:

Confocal Raman Microscopy: This non-invasive technique can generate high-resolution chemical images, allowing for the mapping of the drug's distribution within the skin layers without the need for fluorescent labels.

Confocal Laser Scanning Microscopy (CLSM): CLSM requires the use of a fluorescent label on the drug molecule or a fluorescent probe. It provides high-resolution optical images from different depths of the skin, enabling the visualization of the penetration pathway. researchgate.net

Two-Photon Microscopy (TPM): This technique offers deeper tissue imaging with reduced photodamage compared to CLSM, making it suitable for observing drug distribution in thicker skin samples. researchgate.net

These methods are crucial during the early stages of dermal formulation development to optimize drug delivery and understand the interactions between the formulation and the skin barrier. researchgate.net

Application of ATR-FTIR Spectroscopy and Confocal Raman Spectroscopy for Penetration Monitoring

Vibrational spectroscopy, encompassing methods like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Confocal Raman Spectroscopy (CRS), serves as a valuable tool for analyzing skin properties and confirming the penetration of pharmaceutical compounds into the skin. doi.orgunivie.ac.at These techniques are advantageous as they are label-free, and CRS is also non-invasive. doi.org

A comparative study utilized both ATR-FTIR spectroscopy combined with tape stripping and CRS to evaluate the in vitro skin penetration of sulfathiazole sodium (STZ) from an aqueous solution on excised porcine ears. doi.orgunivie.ac.at Porcine skin is often used as a model for human skin due to its morphological and permeability similarities. doi.org The study aimed to provide a methodological assessment of these two techniques for monitoring the skin penetration of model substances. doi.orgunivie.ac.at

The results indicated that both methods provide valuable information on the skin penetration potential of applied substances. doi.orgunivie.ac.at The penetration profiles for sulfathiazole sodium, as determined by both CRS and ATR-FTIR with tape stripping, were comparable, showing a gradual decrease in relative concentration from the skin surface inward through the stratum corneum (SC). doi.orgunivie.ac.at

However, some differences between the techniques were observed. Deeper penetration into the stratum corneum was generally noted with CRS, which may be related to the depth resolution of the instrument. doi.orgunivie.ac.atnih.gov Despite this, when the penetration depths were related to the total thickness of the stratum corneum in each experiment, the results from both analytical methods were in good agreement. doi.orgunivie.ac.at

The study established an order of penetration depth among the four tested substances, which was consistent across both techniques: Dimethyl sulfoxide (B87167) (DMSO) > Sodium dodecyl sulfate (SDS) > Sodium laureth sulfate (SLES) > Sulfathiazole sodium (STZ). doi.orgunivie.ac.atnih.gov This indicates that sulfathiazole sodium had the shallowest penetration of the compounds tested. A decrease in the relative concentration of the substances to 10% of the maximum value was observed at a depth between approximately 34% and 89% of the total stratum corneum thickness. doi.orgunivie.ac.atnih.gov

The reference spectra for sulfathiazole sodium in aqueous solution were recorded for both ATR-FTIR and CRS to facilitate the analysis. doi.org The study concluded that while both techniques have their specific advantages and disadvantages, they both deliver valuable and comparable information regarding the skin penetration of applied substances like sulfathiazole sodium. doi.orgunivie.ac.at

Research on Slow-Release Tablet Formulation Design

Research has been conducted to develop and optimize a slow-release tablet formulation containing sulfathiazole sodium. One approach involved using a high level of montmorillonite clay as a release-controlling agent. tandfonline.comtandfonline.com The release mechanism was found to follow first-order kinetics and was proposed to involve hydration of the clay, diffusion of the soluble drug through the resulting hydrated gelatinous barrier, and attrition of this gel barrier. tandfonline.com

To move beyond a trial-and-error formulation process, a statistical and computer-aided approach was employed to optimize the tablet formulation. tandfonline.comtandfonline.com An experimental design was utilized to investigate the influence of five independent variables on the tablet's properties. tandfonline.com The response, or dependent variables, measured were tablet weight uniformity, hardness, friability, and the percentage of drug released after 3 hours of dissolution testing. tandfonline.com

The independent variables and their levels in the experimental design are detailed below. Dicalcium phosphate (B84403) dihydrate was used as a filler in the formulations. tandfonline.com

| Independent Variable | Description |

| X1 | Compressional Force |

| X2 | Montmorillonite Level |

| X3 | Dextrose-Maltose Level |

| X4 | Magnesium Stearate Level |

| X5 | Starch Level |

The data from the 27 formulations prepared according to the experimental design were fitted to a second-order polynomial equation. tandfonline.comtandfonline.com These resulting equations were then used in a computer optimization program to identify the levels of the five independent variables that would yield tablets with the desired characteristics. tandfonline.comtandfonline.com The results of this systematic approach indicated that a formulation with the desired slow-release properties and other quality attributes could be successfully predicted, demonstrating the utility of statistical optimization in developing controlled-release dosage forms. tandfonline.com

Q & A

Basic Research Questions

Q. What factors influence the physical stability of sulfathiazole sodium in experimental formulations, and how can these be systematically evaluated?

- Category : Fundamental physicochemical properties.

- Answer : The stability of sulfathiazole sodium is influenced by temperature, humidity, and polymorphic transformations. Experimental evaluation should include:

- Temperature-dependent degradation studies using controlled storage conditions (e.g., 25°C, 40°C) and monitoring via high-performance liquid chromatography (HPLC) .

- Cryomilling experiments to assess amorphous form stability, analyzed via X-ray powder diffraction (XRPD) and near-infrared (NIR) spectroscopy .

- Humidity-controlled stability chambers to study hygroscopicity and hydrate formation, with mass changes quantified gravimetrically.

Q. What validated analytical methods are recommended for quantifying sulfathiazole sodium in complex matrices (e.g., biological fluids or environmental samples)?

- Category : Analytical methodology.

- Answer :

- HPLC-UV/VIS with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) for routine quantification. Validate parameters: linearity (R² > 0.995), limit of detection (LOD < 1 µg/mL), and recovery (>90%) .

- Liquid chromatography-mass spectrometry (LC-MS) for trace-level detection in biological samples, with isotopic internal standards (e.g., deuterated sulfathiazole) to correct matrix effects .

- Validation protocols should follow ICH guidelines, including inter-day precision (<5% RSD) and robustness testing against pH/temperature variations .

Q. How can researchers design experiments to ensure reproducibility in sulfathiazole sodium synthesis and purification?

- Category : Experimental design.

- Answer :

- Document critical parameters : Reaction temperature (±2°C), stoichiometric ratios (e.g., sulfathiazole:sodium hydroxide), and crystallization solvents (e.g., ethanol-water mixtures) .

- Characterization : Use melting point analysis, NMR (¹H/¹³C), and elemental analysis to confirm purity (>98%) and sodium salt formation .

- Reference standards : Cross-validate synthetic batches against commercially available sulfathiazole sodium (e.g., Sigma-Aldrich) to ensure consistency .

Advanced Research Questions

Q. What advanced techniques are suitable for characterizing polymorphic transformations in sulfathiazole sodium under stress conditions?

- Category : Solid-state chemistry.

- Answer :

- Variable-temperature XRPD to monitor phase transitions during heating/cooling cycles (e.g., 25–150°C) .

- Differential scanning calorimetry (DSC) to identify endothermic/exothermic events correlated with polymorphic shifts .

- Raman spectroscopy coupled with multivariate analysis (e.g., principal component analysis) to detect subtle structural changes in amorphous vs. crystalline forms .

Q. How can researchers resolve contradictions in degradation kinetics data for sulfathiazole sodium across different experimental setups?

- Category : Data contradiction analysis.

- Answer :

- Methodological audit : Compare buffer systems (e.g., phosphate vs. citrate), light exposure, and oxygen levels, which may alter degradation pathways .

- Statistical reconciliation : Apply Arrhenius equation adjustments for non-isothermal conditions or use Weibull models to account for non-linear kinetics .

- Cross-lab validation : Share raw datasets (e.g., degradation curves) via repositories like Zenodo to enable meta-analysis of experimental variables .

Q. What strategies are effective for elucidating sulfathiazole sodium’s mechanism of action in antimicrobial resistance studies?

- Category : Pharmacological interactions.

- Answer :

- Isobolographic analysis to evaluate synergistic/antagonistic effects with other sulfonamides or β-lactam antibiotics .

- Time-kill assays under controlled pH (e.g., 7.4 vs. acidic urinary tract conditions) to assess bacteriostatic vs. bactericidal activity .

- Genomic profiling : Use RNA sequencing to identify upregulated resistance genes (e.g., sul1, sul2) in target pathogens post-exposure .

Q. How can computational modeling enhance the prediction of sulfathiazole sodium’s solubility and bioavailability in novel drug formulations?

- Category : Predictive analytics.

- Answer :

- Molecular dynamics simulations to calculate solvation free energy in aqueous and lipid systems, validated against experimental shake-flask solubility data .

- Physiologically based pharmacokinetic (PBPK) models to simulate absorption in gastrointestinal tract segments, incorporating pH-dependent dissolution profiles .

- Machine learning : Train algorithms on existing sulfonamide datasets to predict logP, pKa, and permeability coefficients .

Methodological Best Practices

- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, spectral data, and statistical scripts in supplementary materials .

- Ethical Replication : Publish detailed synthetic protocols and characterization data to enable independent verification .

- Conflict Resolution : For contradictory results, conduct blinded re-analysis with third-party labs and report consensus findings in peer-reviewed forums .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.